7-chloro-N-cyclohexyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
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Overview
Description
7-chloro-N-cyclohexyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C17H16ClN3O2S2 and its molecular weight is 393.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on the synthesis of compounds with similar structures, exploring their potential applications in medicinal chemistry and material science. For instance, the study on the synthesis of triazoles and tetrazoles condensed with spiro(benzo[h]quinazoline-5,1′-cyclohexane) discusses the formation of triazoles and tetrazoles, which could imply methodologies applicable to synthesizing related compounds (Markosyan et al., 2000). Similarly, research on thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups delves into the chemical properties and synthesis pathways of thiazoline derivatives, suggesting potential for bioactive molecule development (Nötzel et al., 2001).
Biological Activities
Several studies have explored the biological activities of compounds structurally similar to the one , highlighting their potential in drug discovery. The synthesis and analgesic activity of pyrazoles and triazoles bearing a dibromo-methylquinazoline moiety reveal insights into the analgesic properties of quinazoline derivatives, suggesting areas for further research into pain management solutions (Saad et al., 2011). Additionally, research into antitumor and antimicrobial activities, such as the study on thiazolo[5,4-b]quinoline derivatives, underscores the potential of similar compounds in developing anticancer and antibacterial agents (Alvarez-Ibarra et al., 1997).
Antimicrobial and Anticancer Applications
The exploration of novel imidazo[2′, 1′:5, 1]-1, 2, 4-triazolo[4, 3-c]-quinazoline derivatives for antibacterial evaluation further exemplifies the potential application of such compounds in addressing bacterial infections (Nasr et al., 2003). Additionally, studies on quinazolinone and benzamide derivatives for anticancer activity present a promising avenue for cancer treatment research, indicating the broad applicability of this compound class in medicinal chemistry (El-Hashash et al., 2018).
Mechanism of Action
Thiazole derivatives
are found in many potent biologically active compounds, such as antimicrobial drug sulfathiazole, antiretroviral drug Ritonavir, antifungal drug Abafungin, and antineoplastic drugs Bleomycine and Tiazofurin . They are known to act on a variety of targets and pathways, depending on their specific structures and functional groups .
Quinazoline derivatives
, on the other hand, are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have been used in the treatment of cancer cells, microbes, and different types of disorders in the human body .
The pharmacokinetics of these compounds can vary widely, depending on their specific structures, functional groups, and the presence of any modifications that might affect their absorption, distribution, metabolism, and excretion .
The action environment can also influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, presence of other molecules, and specific characteristics of the target cells or tissues can all play a role .
Properties
IUPAC Name |
7-chloro-N-cyclohexyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S2/c18-9-6-7-12-11(8-9)15(22)20-14-13(25-17(24)21(12)14)16(23)19-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,19,23)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACZBNBJWIVXCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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